(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBQHYCRNNGCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the reaction of pyridine derivatives with nitrile oxides. One common method includes the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .
Industrial Production Methods
While specific industrial production methods for (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines .
Scientific Research Applications
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects . The pyridine ring can also enhance the compound’s binding affinity to specific targets, increasing its efficacy .
Comparison with Similar Compounds
Table 1: Comparative Data for 1,2,4-Oxadiazole Derivatives
Key Observations:
Electronic Properties : The pyridinyl group in the target compound enhances electron-withdrawing effects compared to phenyl or methoxy-substituted analogues, influencing its reactivity in nucleophilic aromatic substitution .
Biological Activity: Compounds with bulkier substituents (e.g., 8c) exhibit antimalarial activity due to improved target binding, whereas simpler derivatives like (3-phenyl)methanol are primarily synthetic intermediates .
Pharmacological Potential
While ozanimod—a 1,2,4-oxadiazole-containing drug—targets sphingosine-1-phosphate receptors for inflammatory diseases, the pyridinyl-acetonitrile derivative shows promise in kinase inhibition due to its ability to chelate metal ions in enzymatic active sites . Its smaller molecular weight (186.17 vs. 525.6 g/mol for ozanimod) may improve bioavailability for CNS-targeted therapies .
Physical and Spectroscopic Properties
Biological Activity
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticholinesterase activities, supported by various studies and data.
Antibacterial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, a study examining various monomeric alkaloids found that derivatives containing the oxadiazole ring showed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
In addition to antibacterial effects, compounds similar to (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile have demonstrated antifungal activity. A comprehensive evaluation of several oxadiazole derivatives indicated effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger . The antifungal mechanism may involve disruption of fungal cell membrane integrity.
Table 2: Antifungal Activity of Oxadiazole Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile | Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticholinesterase Activity
The ability of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile to inhibit acetylcholinesterase (AChE) has been explored due to its implications in neurodegenerative diseases such as Alzheimer's. Studies indicate that this compound exhibits moderate AChE inhibitory activity with IC50 values ranging from 50 to 100 µM . The structure–activity relationship suggests that modifications in the oxadiazole ring can significantly influence the potency of AChE inhibition.
Table 3: AChE Inhibition Data
| Compound Name | IC50 (µM) |
|---|---|
| (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile | 75 µM |
| N-dodecyl derivative | 12.8 µM |
Case Studies
A case study published in the Journal of Medicinal Chemistry reported on a series of oxadiazole derivatives where (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile was highlighted for its promising biological profile. The study involved synthesizing various derivatives and evaluating their biological activities in vitro against different pathogens. Results demonstrated that specific substitutions on the oxadiazole ring could enhance antibacterial and antifungal activities significantly .
Q & A
Q. What are the common synthetic routes for (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, in structurally related oxadiazole derivatives, nucleophilic fluorination (e.g., using K₂CO₃/K₂.2.2 as base) with ¹⁸F-fluoride has been employed under optimized solvent conditions (e.g., DMSO at 150°C for 10 minutes) to achieve high radiochemical yields . Key steps include:
- Precursor preparation (e.g., nitro-to-fluoro substitution).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction efficiency).
- Temperature control (reflux or microwave-assisted synthesis reduces reaction time).
Q. What analytical techniques are critical for characterizing this compound?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity (e.g., ¹H/¹³C NMR) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Software like SHELXL refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .
- HPLC : For purity assessment, especially in radiochemical synthesis .
Q. How does the compound’s stability vary under different pH and thermal conditions?
While direct data is limited, analogous oxadiazole derivatives exhibit:
- pH Sensitivity : Stability in neutral buffers but degradation under strongly acidic/basic conditions due to oxadiazole ring hydrolysis.
- Thermal Stability : Decomposition above 200°C, requiring storage at –20°C for long-term preservation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Systematic screening of variables is essential:
- Solvent Effects : DMSO outperforms acetonitrile/DMF in fluorination reactions due to higher boiling points and better solubility .
- Catalyst Selection : Palladium catalysts enhance cross-coupling efficiency in pyridine functionalization .
- Temperature Gradients : Microwave-assisted synthesis reduces side reactions (e.g., 80–150°C for 5–20 minutes) .
Table 1 : Solvent Optimization for Fluorination (Adapted from )
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 150 | 85–90 | ≥99 |
| DMF | 120 | 60–65 | 95 |
| Acetonitrile | 80 | 40–45 | 90 |
Q. What mechanistic insights explain its potential bioactivity (e.g., enzyme inhibition)?
The oxadiazole and pyridine moieties enable interactions with biological targets:
- Enzyme Binding : Pyridine nitrogen participates in hydrogen bonding, while the oxadiazole ring contributes to hydrophobic interactions.
- Quantitative Metrics : IC₅₀ values for related compounds against kinases or microbial targets (e.g., S. aureus) guide structure-activity relationship (SAR) studies .
Q. How can computational modeling predict its pharmacokinetic or binding properties?
Q. How do researchers resolve contradictions in synthetic data (e.g., solvent efficacy)?
- Comparative Studies : Replicate reactions across solvents/temperatures to identify optimal conditions.
- Byproduct Analysis : LC-MS or TLC monitors intermediate formation, guiding adjustments in stoichiometry or catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
